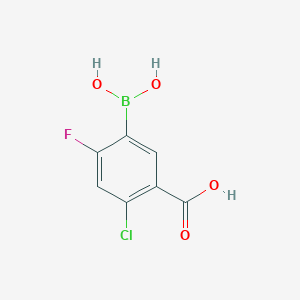

5-Carboxy-4-chloro-2-fluorophenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Carboxy-4-chloro-2-fluorophenylboronic acid is a chemical compound with the molecular formula C7H5BClFO4 . It has a molecular weight of 218.38 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BClFO4/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,13-14H,(H,11,12) . This indicates the presence of boron, chlorine, fluorine, oxygen, and carbon atoms in the compound.Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 218.38 . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique

Fluorescence Quenching Mechanisms

The fluorescence quenching mechanism of related boronic acid derivatives, such as 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, has been studied using Stern-Volmer kinetics. These studies contribute to understanding how boronic acids interact with other molecules in terms of fluorescence, which has implications in chemical sensing and bioimaging applications (Geethanjali, Nagaraja, & Melavanki, 2015).

Suzuki Cross-Coupling Reactions

A study on the synthesis of various derivatives using Suzuki cross-coupling reactions involves the reaction of thiophene with arylboronic acids, demonstrating the role of boronic acids like 5-Carboxy-4-chloro-2-fluorophenylboronic acid in creating pharmacologically relevant compounds (Ikram et al., 2015).

Carboxy-Protecting Groups in Glycoside Synthesis

Boronic acids are used in the synthesis of neuraminic-acid glycosides, where the allyl-ester moiety is applied as a protecting principle for carboxy groups in complex carbohydrate synthesis (Kunz, Waldmann, & Klinkhammer, 1988).

High-Throughput Experimentation in Education

In an educational context, boronic acids are used to introduce students to high-throughput experimentation techniques, particularly in the context of transition metal mediated cross-coupling reactions (Lee, Schmink, & Berritt, 2020).

Optoelectronic Properties of Carbon Nanotubes

Studies have explored the use of phenyl boronic acids, including carboxy-substituted derivatives, for modulating the optoelectronic properties of single-walled carbon nanotubes. This has implications in the development of advanced materials for electronics and sensing (Mu et al., 2012).

Mécanisme D'action

Target of Action

It is known that boronic acids, such as 5-carboxy-4-chloro-2-fluorophenylboronic acid, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a transition metal, such as palladium . The resulting organometallic species can then undergo a coupling reaction with an electrophilic organic compound .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, is a key step in various biochemical pathways, particularly in the synthesis of biologically active compounds . The exact downstream effects depend on the specific compounds being synthesized.

Result of Action

The molecular and cellular effects of this compound’s action are largely determined by the specific compounds it helps synthesize through Suzuki-Miyaura cross-coupling reactions . These effects can range from inhibiting or activating certain enzymes to modulating signal transduction pathways.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the reaction conditions, such as temperature, solvent, and the presence of a catalyst . Additionally, the stability of this compound can be influenced by storage conditions .

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate potential risks . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305 + P351 + P338) .

Propriétés

IUPAC Name |

5-borono-2-chloro-4-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClFO4/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,13-14H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITGPPMCCAVZCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)Cl)C(=O)O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClFO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,12-dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B1356633.png)

![4-[(2-Methylpropyl)sulfanyl]benzaldehyde](/img/structure/B1356650.png)